Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Biological Activity of Pyridazine Derivatives
Abstract
The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry. Its distinct electronic characteristics, including its capacity to function as a hydrogen bond acceptor and its significant dipole moment, establish it as a versatile scaffold for the creation of biologically active molecules.[1] Pyridazine and its oxidized counterpart, pyridazinone, are integral components of numerous compounds demonstrating a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] This guide offers a detailed exploration of the synthesis, mechanisms of action, and therapeutic promise of pyridazine derivatives, substantiated by experimental data and established protocols.
Part 1: The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Pyridazine and its Physicochemical Properties
Pyridazine (1,2-diazine) is a heterocyclic aromatic compound with the chemical formula C4H4N2. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties to the pyridazine nucleus. These properties include a high dipole moment, which influences its solubility and binding interactions with biological targets.[2] The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for drug-receptor interactions. Furthermore, the pyridazine ring is relatively resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates. The electronic nature of the pyridazine ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of the biological activity of its derivatives.[3]
Significance of the Pyridazine Moiety in Drug Discovery
The pyridazine scaffold is a key building block in the development of new therapeutic agents due to the wide range of biological activities exhibited by its derivatives.[4][5] Marketed drugs containing the pyridazine moiety include the antihypertensive agent hydralazine, the antidepressant minaprine, and the cardiotonic agent pimobendan.[6] The versatility of the pyridazine ring allows it to serve as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, in drug design. This strategy can lead to improved potency, selectivity, and pharmacokinetic properties. The continued interest in pyridazine derivatives is evident from the large number of ongoing research programs aimed at exploring their therapeutic potential in various disease areas.
General Approaches to the Synthesis of Biologically Active Pyridazine Derivatives
A variety of synthetic routes have been developed for the preparation of pyridazine derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate. This reaction provides a straightforward entry to the dihydropyridazine core, which can be subsequently oxidized to the aromatic pyridazine ring.
Another widely employed strategy is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles. This method allows for the construction of highly substituted pyridazine rings with good regiocontrol. Furthermore, functionalization of pre-formed pyridazine rings through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions provides access to a diverse array of derivatives.[4] The choice of synthetic methodology depends on the desired substitution pattern and the nature of the target molecule.
Part 2: Anticancer Activity of Pyridazine Derivatives
Overview of Pyridazine Derivatives as Anticancer Agents
Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines. Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of apoptosis, and the disruption of tumor angiogenesis.[7] The structural versatility of the pyridazine scaffold allows for the design of selective inhibitors targeting specific molecular pathways implicated in cancer.
Mechanisms of Action
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For example, certain pyridazine-containing compounds have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[8] By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth. Other pyridazine derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a driver of certain types of non-small cell lung cancer.
Beyond kinase inhibition, pyridazine derivatives have been shown to target other enzymes that are crucial for cancer cell survival. For instance, some derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Additionally, pyridazine-based compounds have been developed as inhibitors of Glutaminase 1 (GLS1), an enzyme that plays a key role in the metabolic reprogramming of cancer cells.[7]
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their uncontrolled proliferation. Several pyridazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR) Studies for Anticancer Activity
Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the anticancer activity of pyridazine derivatives. These studies have shown that the nature and position of substituents on the pyridazine ring, as well as on any appended aromatic or heterocyclic rings, can have a profound impact on potency and selectivity.[9][7] For example, in a series of VEGFR inhibitors, the presence of a specific substituent at the 6-position of the pyridazine ring was found to be crucial for high-affinity binding to the enzyme's active site.[8] SAR studies are an essential tool for the rational design and optimization of new pyridazine-based anticancer drugs.
Experimental Protocols
A general method for the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives with potential anticancer activity involves the reaction of β-aroylpropionic acid with hydrazine hydrate.
-
Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene and succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is heated to afford β-benzoylpropionic acid.[10]
-
Step 2: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the dihydropyridazinone derivative.
-
Step 3: Aromatization to 6-Phenyl-3(2H)-pyridazinone: The dihydropyridazinone can be aromatized to the corresponding pyridazinone by treatment with an oxidizing agent, such as bromine in acetic acid.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Quantitative Data Summary
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | HCT-116 (Colon) | 21.2 | [8] |
| 5b | HCT-116 (Colon) | 30.3 | [8] |
| 6a | HCT-116 (Colon) | 33.7 | [8] |
| Imatinib (standard) | HCT-116 (Colon) | Not specified | [8] |
| 4b | MCF-7 (Breast) | >100 | [8] |
| 5b | MCF-7 (Breast) | Not specified | [8] |
| 6a | MCF-7 (Breast) | >100 | [8] |
| Imatinib (standard) | MCF-7 (Breast) | Not specified | [8] |
Part 3: Antimicrobial Activity of Pyridazine Derivatives
Broad-Spectrum Antimicrobial Potential
Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[11][12] Some compounds have shown remarkable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[13][14] The antifungal activity of certain pyridazine derivatives has also been reported against clinically relevant fungi like Candida albicans.[13]
Mechanisms of Action
The antimicrobial mechanisms of action of pyridazine derivatives are diverse and can involve various cellular targets. While the precise mechanisms for many compounds are still under investigation, some have been shown to inhibit essential microbial processes.
The bacterial cell wall is a crucial structure for maintaining cell integrity and is an attractive target for antimicrobial drugs. Some pyridazine derivatives may interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis and death.
Pyridazine derivatives can also exert their antimicrobial effects by inhibiting key enzymes involved in microbial metabolism. For example, they may target enzymes in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria.
SAR Studies for Antimicrobial Activity
SAR studies have revealed that the antimicrobial activity of pyridazine derivatives is highly dependent on their substitution patterns. For instance, in a series of pyrrolopyridazine derivatives, it was observed that saturated or partially saturated compounds exhibited stronger activity compared to their aromatic counterparts.[13][14] Furthermore, the nature of the substituents on the pyridazine ring and any fused ring systems can influence the spectrum of activity and selectivity against different microbial species.[13]
Experimental Protocols
A general synthetic route to antimicrobial pyridazine derivatives can involve the reaction of a 1,4-dicarbonyl compound with a substituted hydrazine, followed by further functionalization.
-
Step 1: Synthesis of a Substituted Dihydropyridazine: A 1,4-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent to form the dihydropyridazine ring.
-
Step 2: Aromatization: The dihydropyridazine is then oxidized to the corresponding aromatic pyridazine.
-
Step 3: Further Functionalization: The pyridazine ring can be further functionalized by introducing various substituents at different positions to optimize antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyridazine derivative is serially diluted in a suitable growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data Summary
| Compound | Organism | MIC (µg/mL) | Reference |
| IIIa | S. pyogenes (Gram +ve) | Excellent Activity | [10] |
| IIIa | E. coli (Gram -ve) | Excellent Activity | [10] |
| IIId | Antifungal | Very Good Activity | [10] |
Part 4: Anti-inflammatory Activity of Pyridazine Derivatives
Pyridazines in the Management of Inflammation
Pyridazine and pyridazinone derivatives have garnered significant attention as potential anti-inflammatory agents.[15][16] Several compounds have demonstrated potent anti-inflammatory activity in various in vivo models, often with a reduced risk of the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[17]
Mechanisms of Action
The anti-inflammatory effects of pyridazine derivatives are primarily attributed to their ability to modulate key inflammatory pathways.
Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins. Many pyridazine derivatives have been identified as selective COX-2 inhibitors.[17][18] By selectively inhibiting COX-2, these compounds can reduce inflammation without affecting the gastroprotective functions of COX-1, thereby minimizing the risk of gastric ulcers.[17]
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. Some pyridazinone derivatives have been shown to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated monocytic cells, further contributing to their anti-inflammatory properties.[15][18]
SAR Studies for Anti-inflammatory Activity
The anti-inflammatory activity of pyridazine derivatives is closely linked to their chemical structure. For instance, the presence of a 3-O-substituted benzyl group on the pyridazinone ring has been shown to enhance anti-inflammatory potency.[19] Additionally, the introduction of an acetamide side chain at the lactam nitrogen of the pyridazinone ring can increase both analgesic and anti-inflammatory effects while reducing ulcerogenic potential.[19]
Experimental Protocols
The synthesis of anti-inflammatory pyridazinone derivatives can be achieved through a multi-step process.
-
Step 1: Synthesis of the Pyridazinone Core: A suitable 1,4-dicarbonyl compound is condensed with hydrazine to form the pyridazinone ring.
-
Step 2: Introduction of Substituents: Various substituents can be introduced at different positions of the pyridazinone ring to modulate its anti-inflammatory activity. For example, a benzyl group can be introduced at the 3-position via an O-alkylation reaction.
The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 can be evaluated using an in vitro enzyme assay.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the test compound at various concentrations.
-
Substrate Addition: The substrate, arachidonic acid, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%, is calculated.
Quantitative Data Summary
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3d | 0.425 | >100 | >235 | [20] |
| 3e | 0.519 | >100 | >192 | [20] |
| 4e | 0.356 | >100 | >280 | [20] |
| Celecoxib (standard) | 0.04 | 15 | 375 | [20] |
Part 5: Cardiovascular and CNS Activities of Pyridazine Derivatives
Cardiovascular Effects
Certain pyridazine derivatives have been shown to possess significant antihypertensive and vasodilatory properties.[5] For example, some 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been identified as potent inodilating agents.[19] The vasodilatory effects are often mediated through the relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
Pyridazine and pyridazinone derivatives have also been investigated for their antiplatelet and antithrombotic activities.[19] These compounds can inhibit platelet aggregation, which is a key step in the formation of blood clots, and may therefore be useful in the prevention and treatment of thrombotic diseases.
Central Nervous System (CNS) Effects
A number of pyridazine derivatives have demonstrated promising anticonvulsant activity in various animal models of epilepsy.[6][21][22] For example, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine exhibited significant anticonvulsant effects in the maximal electroshock test with a better safety profile than the marketed drug carbamazepine.[21]
Some pyridazine derivatives containing arylpiperazinyl moieties have been evaluated for their potential antidepressant effects.[23] These compounds have shown activity in classical psychopharmacological models of depression, suggesting their potential as novel antidepressant agents.
Mechanisms of Action and SAR
The mechanisms underlying the cardiovascular and CNS effects of pyridazine derivatives are varied. For instance, the anticonvulsant activity may be related to the modulation of ion channels or neurotransmitter systems in the brain. The antidepressant effects of some derivatives may involve interactions with serotonin or other neurotransmitter receptors.[23] SAR studies have shown that the specific substitution pattern on the pyridazine ring is critical for these activities.
Experimental Protocols
The maximal electroshock (MES) test is a commonly used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Animals (e.g., mice or rats) are administered the test compound or a vehicle control.
-
Induction of Seizures: After a specified period, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of Activity: The ability of the test compound to prevent the tonic hindlimb extension is taken as a measure of its anticonvulsant activity.
Data Summary
| Compound | Anticonvulsant Activity (MES test) | Neurotoxicity (Rotarod test) | Protective Index (TD50/ED50) | Reference |
| 3 | ED50 = 13.6 mg/kg | TD50 = 98.2 mg/kg | 7.2 | [21] |
| 19 | PI value = 13.4 | Not specified | Not specified | [21] |
| Carbamazepine (standard) | ED50 = 8.8 mg/kg | TD50 = 45.3 mg/kg | 5.1 | [21] |
Part 6: Other Notable Biological Activities
Herbicidal Activity
Several pyridazine derivatives have been found to possess potent herbicidal activity.[24][25][26] For example, 3-chloro-6-phenoxypyridazine derivatives have shown significant pre-emergence herbicidal effects on various weeds.[24] More recently, pyridazine derivatives targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, have been developed as effective bleaching herbicides.[26][27]
Antidiabetic Activity
Some triazolo-pyridazine derivatives have been synthesized and evaluated as potential antidiabetic agents.[4] These compounds have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a validated target for the treatment of type 2 diabetes.
Other Therapeutic Areas
The broad biological activity of pyridazine derivatives extends to other therapeutic areas as well. For instance, some derivatives have been investigated as anti-Alzheimer's agents through the inhibition of acetylcholinesterase.[28][29] Others have been explored for their potential as muscle relaxants and antitubercular agents.[3]
Part 7: Future Perspectives and Conclusion
Emerging Targets for Pyridazine Derivatives
The therapeutic potential of pyridazine derivatives continues to expand as new biological targets are identified. Emerging areas of research include the development of pyridazine-based compounds for the treatment of neurodegenerative diseases, viral infections, and metabolic disorders. The unique structural and electronic properties of the pyridazine scaffold make it an attractive starting point for the design of novel inhibitors for a wide range of biological targets.
Challenges and Opportunities in Pyridazine-Based Drug Development
While pyridazine derivatives hold great promise, there are challenges that need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and ensuring their long-term safety. However, the advances in synthetic chemistry, computational modeling, and biological screening provide significant opportunities to overcome these challenges and to develop new and effective pyridazine-based drugs.
Concluding Remarks
The pyridazine scaffold has proven to be a remarkably versatile and valuable platform for the discovery of new biologically active compounds. The wide range of pharmacological activities exhibited by its derivatives, coupled with the potential for chemical modification, ensures that pyridazine will remain an important area of research in medicinal chemistry for the foreseeable future. The continued exploration of this privileged structure is likely to lead to the development of new and improved therapies for a variety of human diseases.
References
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Sciences, 1(1), 16-24.
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from
-
He, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112932.
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(10), 1234-1246.
-
Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6519.
-
Tamura, S., & Jojima, T. (1963). Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, 27(10), 728-734.
-
Gobbi, S., et al. (1995). Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice. Journal of Pharmacy and Pharmacology, 47(2), 162-170.
-
Caproiu, M. T., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 321-327.
-
Druta, I., et al. (1995). [Antimicrobial activity of new pyridazine derivatives]. Revue Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 99(3-4), 183-188.
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. Retrieved from
-
Kim, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733-2742.
-
Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2018). Chemical and Pharmaceutical Bulletin, 66(11), 1060-1069.
-
Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
-
The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 583-594.
-
Gomaa, M. S., et al. (2013). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archiv der Pharmazie, 346(1), 47-58.
-
Li, Y., et al. (2013). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4885.
-
Pyridazines in Drug Discovery. (n.d.). PharmaBlock. Retrieved from
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(10), 1935-1951.
-
Anti‐inflammatory activity of pyridazinones: A review. (2022). ResearchGate. Retrieved from
-
Jojima, T., et al. (1968). Herbicidal Activity of Some Pyridazine Derivatives Part Ill. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 32(11), 1376-1382.
-
Li, B. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847.
-
Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.
-
Chapell, M. D., et al. (2006). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 49(16), 4931-4945.
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved from
-
A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. (2025). BenchChem. Retrieved from
-
[Antimicrobial activity of new pyridazine derivatives]. (1995). Semantic Scholar. Retrieved from
-
Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. (2010). International Journal of ChemTech Research, 2(3), 1545-1552.
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. (2022). Archiv der Pharmazie, 355(6), e2200021.
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2025). ResearchGate. Retrieved from
-
Jojima, T., et al. (1968). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Bioscience, Biotechnology, and Biochemistry, 32(11), 1376-1382.
-
Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). Journal of Agricultural and Food Chemistry, 72(22), 9406-9416.
-
Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). Journal of Agricultural and Food Chemistry, 72(22), 9406-9416.
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (2024). ResearchGate. Retrieved from
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). ResearchGate. Retrieved from
-
Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. (2010). Semantic Scholar. Retrieved from
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
-
Pyridazinone derivatives with anticonvulsant activity. (2022). ResearchGate. Retrieved from
-
Klemm, K., et al. (1984). Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. Journal of Medicinal Chemistry, 27(9), 1171-1175.
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